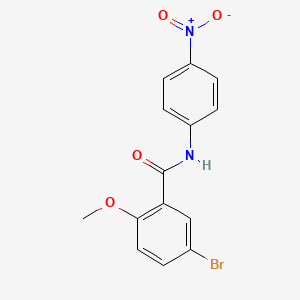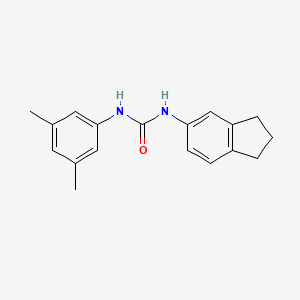![molecular formula C18H21ClO3 B4963380 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, commonly known as Spiro-OMeTAD, is a widely used hole-transport material (HTM) in perovskite solar cells (PSCs). It is a small organic molecule that has been extensively studied due to its excellent electrical properties, high hole mobility, and stability. Spiro-OMeTAD has been found to be an efficient hole-transporting material in PSCs, which are considered one of the most promising technologies for next-generation solar cells.
Mécanisme D'action
Spiro-OMeTAD acts as a hole-transporting material in PSCs, facilitating the movement of positive charges from the perovskite layer to the electrode. The mechanism of action of Spiro-OMeTAD involves the formation of a charge transfer complex with the perovskite layer, which enables efficient charge transfer. The high hole mobility and stability of Spiro-OMeTAD make it an ideal material for this application.
Biochemical and Physiological Effects:
Spiro-OMeTAD has not been extensively studied for its biochemical and physiological effects. However, some studies have reported cytotoxicity and genotoxicity of Spiro-OMeTAD in certain cell lines. Further research is needed to fully understand the potential toxicity of Spiro-OMeTAD and its impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Spiro-OMeTAD has several advantages as a hole-transport material in PSCs. It has high hole mobility, excellent electrical properties, and stability, which make it an ideal material for this application. However, Spiro-OMeTAD is relatively expensive compared to other 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones, and its synthesis requires careful control of the reaction conditions and purification steps. Additionally, Spiro-OMeTAD is sensitive to moisture and oxygen, which can lead to degradation and reduced performance in PSCs.
Orientations Futures
There are several future directions for the research on Spiro-OMeTAD. One area of focus is the development of new synthetic methods for Spiro-OMeTAD that are more efficient and cost-effective. Researchers are also investigating the use of alternative 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones that can replace Spiro-OMeTAD in PSCs. Additionally, studies are being conducted to understand the mechanism of action of Spiro-OMeTAD in PSCs and to optimize its performance through the use of dopants, solvents, and additives. Finally, researchers are exploring the potential toxicity of Spiro-OMeTAD and the development of safer materials for PSCs.
Méthodes De Synthèse
Spiro-OMeTAD can be synthesized via a multi-step process involving the reaction between 4-chlorobenzaldehyde and 2,2-dimethylmalonic acid. The reaction leads to the formation of a spirocyclic intermediate, which is then converted to Spiro-OMeTAD through a series of reactions involving various reagents and solvents. The synthesis of Spiro-OMeTAD requires careful control of the reaction conditions and purification steps to obtain a high-quality product.
Applications De Recherche Scientifique
Spiro-OMeTAD has been extensively studied in the field of PSCs due to its excellent electrical properties and stability. It has been found to be an efficient hole-transporting material in PSCs, leading to high power conversion efficiencies (PCEs). Researchers have also investigated the effect of various factors such as dopants, solvents, and additives on the performance of Spiro-OMeTAD-based PSCs. The results of these studies have provided insights into the optimization of PSCs and the development of new materials for improved performance.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBSUPIHLOVNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)

![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)

![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)